Cyclopropane-1,1-dicarboxylic acid is a highly strained, aliphatic gem-dicarboxylic acid characterized by its three-membered carbocyclic ring . As a critical building block in organic synthesis, it is primarily procured for the introduction of the 1,1-cyclopropanediyl moiety into active pharmaceutical ingredients (APIs), most notably in the commercial manufacturing of tyrosine kinase inhibitors such as cabozantinib and lenvatinib. The compound exhibits a melting point of 134–136 °C and possesses two carboxylic acid groups with distinct pKa values, the second of which falls near the physiological range (pKa ~7.39)[1]. Its rigid geometry, high s-character of the exocyclic bonds, and specific steric profile make it a non-substitutable precursor in medicinal chemistry, coordination chemistry, and advanced spectroscopic applications where acyclic malonic acid derivatives fail to provide the necessary conformational restriction.
Attempting to substitute cyclopropane-1,1-dicarboxylic acid with acyclic analogs like malonic acid or larger-ring homologs like cyclobutane-1,1-dicarboxylic acid fundamentally alters the target molecule's three-dimensional conformation and biological activity. In API synthesis, the cyclopropyl ring is not merely a spacer but a critical structural motif that dictates target binding affinity and metabolic stability; acyclic diacids cannot form the required 1,1-cyclopropanedicarboxamide linkages essential for drugs like cabozantinib. Furthermore, while buyers might consider procuring the precursor diethyl cyclopropane-1,1-dicarboxylate to save costs, the in-house saponification of this diester is notoriously inefficient, often requiring phase-transfer catalysts, generating stoichiometric salt waste, and suffering from thermal decarboxylation risks[1]. Procuring the pre-formed, high-purity diacid directly eliminates these process bottlenecks and ensures reproducible downstream coupling.
Cyclopropane-1,1-dicarboxylic acid is the mandatory starting material for the synthesis of the blockbuster drug cabozantinib, where it forms the central 1,1-cyclopropanedicarboxamide linker. Acyclic comparators like malonic acid are structurally incapable of providing this conformationally locked pharmacophore. When the pre-formed diacid is activated with SOCl2 and coupled with 4-fluoroaniline, it yields the mono-amide intermediate in 65% yield, followed by an 88% yield in the subsequent coupling with 4-hydroxyaniline . The rigid cyclopropane ring is essential for the final API's binding to VEGFR2 and MET kinases.
| Evidence Dimension | Structural suitability and intermediate yield in TKI synthesis |
| Target Compound Data | 88% yield for the critical 4-hydroxyaniline coupling step to form the cyclopropyl-linked intermediate |
| Comparator Or Baseline | Malonic acid (0% yield of active API; structurally incompatible) |
| Quantified Difference | Absolute requirement for the cyclopropyl moiety to achieve biological activity and patent compliance |
| Conditions | SOCl2 activation followed by amidation in THF/DMA |
Procurement of this exact diacid is non-negotiable for manufacturers producing cabozantinib or its generic equivalents, as acyclic substitutes cannot yield the active pharmaceutical ingredient.
Buyers often weigh procuring cyclopropane-1,1-dicarboxylic acid against its cheaper esterified precursor, diethyl cyclopropane-1,1-dicarboxylate. However, in-house hydrolysis of the diester is highly inefficient. Standard saponification protocols require massive excesses of base and phase-transfer catalysts (up to 2.5 times the product mass), generating massive stoichiometric salt waste (e.g., NaCl) and capping yields at approximately 70%[1]. By procuring the pre-formed diacid, manufacturers bypass this environmentally taxing and low-yield step, allowing direct entry into thionyl chloride activation with near-quantitative conversion.
| Evidence Dimension | Process yield and waste generation |
| Target Compound Data | Direct activation avoids saponification waste entirely |
| Comparator Or Baseline | Diethyl cyclopropane-1,1-dicarboxylate (~70% hydrolysis yield with 2.5x catalyst/salt waste) |
| Quantified Difference | ~30% yield loss and significant salt waste avoided by procuring the pre-formed diacid |
| Conditions | Industrial scale-up conditions (alkaline saponification vs. direct use) |
Sourcing the pure diacid streamlines manufacturing workflows, eliminates a highly polluting hydrolysis step, and improves overall throughput for industrial buyers.
In the development of novel cytotoxic titanocene Y dicarboxylate complexes, the size of the dicarboxylic acid ring plays a critical role in biological activity. When cyclopropane-1,1-dicarboxylic acid is used as the ligand, the resulting complex exhibits an IC50 of 125.5 µM against target cancer cell lines. In contrast, substituting this with the larger cyclobutane-1,1-dicarboxylic acid drastically reduces efficacy, yielding an IC50 of 310.6 µM [1]. The specific steric strain and bond angles of the three-membered ring are optimal for maintaining the active conformation of the organometallic complex.
| Evidence Dimension | Cytotoxicity (IC50) of derived titanocene complexes |
| Target Compound Data | IC50 = 125.5 µM |
| Comparator Or Baseline | Cyclobutane-1,1-dicarboxylic acid derivative (IC50 = 310.6 µM) |
| Quantified Difference | 2.5-fold higher cytotoxicity for the cyclopropane derivative |
| Conditions | In vitro cytotoxicity assays of titanocene Y dicarboxylates |
For researchers designing organometallic therapeutics, the exact three-membered ring diacid must be selected to maximize target cytotoxicity.
For advanced diagnostic imaging, dicarboxylic acids are utilized as hyperpolarized 13C MRI pH sensors. Cyclopropane-1,1-dicarboxylic acid (CPDA) possesses a highly specific pKa of 7.39, which perfectly aligns with physiological pH, unlike many acyclic malonic acid derivatives. Furthermore, CPDA exhibits a long T1 relaxation time of 70.2 ± 4.5 s at 11.7 T, allowing for extended imaging windows [1]. The rigid cyclopropane ring ensures a large, predictable pH-dependent chemical shift, making it a superior candidate for accurate in vivo pH mapping compared to standard aliphatic diacids.
| Evidence Dimension | pKa suitability and T1 relaxation time |
| Target Compound Data | pKa = 7.39; T1 = 70.2 s |
| Comparator Or Baseline | Standard malonic acids (pKa values often outside the narrow 7.0-7.4 physiological ideal) |
| Quantified Difference | Exact alignment with physiological pH (7.4) combined with >70s relaxation time |
| Conditions | 11.7 T magnetic field, physiological temperature and aqueous conditions |
Medical imaging researchers must procure CPDA to achieve the precise pKa and long signal lifetime required for accurate hyperpolarized in vivo pH tracking.
Direct precursor for the synthesis of the 1,1-cyclopropanedicarboxamide core in blockbuster drugs like cabozantinib and lenvatinib .
Used to synthesize 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which act as ACC oxidase inhibitors in plant biology and as conformationally restricted amino acid analogs in drug design[1].
Employed as a bidentate ligand to create highly strained, cytotoxic titanocene and cobalt(II) complexes with unique magnetic and biological properties [2].
Utilized as an isotopically labeled, hyperpolarized 13C MRI contrast agent for real-time physiological pH mapping due to its ideal pKa2 of 7.39 [3].
Corrosive